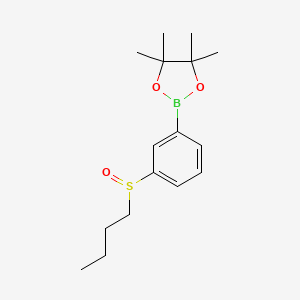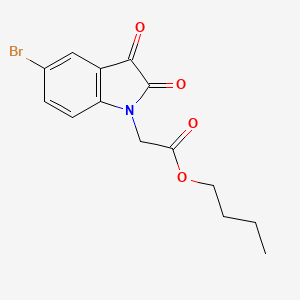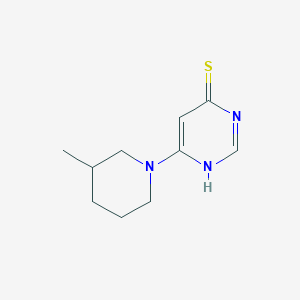
3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline is a complex organic compound with the molecular formula C30H25N2O2P This compound is characterized by the presence of a phenylphosphine group linked to two phenyleneoxy groups, which are further connected to aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline typically involves the reaction of phenylphosphine with 4,1-phenyleneoxy and aniline derivatives. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyleneoxy and aniline groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxide derivatives, reduced amine derivatives, and substituted phenyleneoxy and aniline compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline involves its interaction with specific molecular targets and pathways. The phenylphosphine group can coordinate with metal ions, influencing various catalytic processes. The phenyleneoxy and aniline groups can interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-((Sulfonylbis(4,1-phenylene))bis(oxy))dianiline: This compound has a similar structure but contains a sulfonyl group instead of a phenylphosphine group.
4,4’-(1,3-Phenylenedioxy)dianiline: This compound features a phenylenedioxy linkage instead of the phenylphosphine group.
Uniqueness
The presence of the phenylphosphine group in 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline imparts unique chemical properties, such as enhanced coordination ability with metal ions and potential catalytic activity. This distinguishes it from other similar compounds and makes it valuable for specific applications in catalysis and material science .
Eigenschaften
Molekularformel |
C30H25N2O2P |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-4-8-26(20-22)33-24-12-16-29(17-13-24)35(28-10-2-1-3-11-28)30-18-14-25(15-19-30)34-27-9-5-7-23(32)21-27/h1-21H,31-32H2 |
InChI-Schlüssel |
BZJRBNQHWAOLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate](/img/structure/B12497703.png)
![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)
![3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B12497713.png)

![2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate](/img/structure/B12497718.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)

![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)
![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497760.png)

![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
